1,4,5,8-Tetraphenoxyanthraquinone
Description
Anthraquinones are a class of aromatic organic compounds with a 9,10-anthracenedione core, widely studied for their diverse chemical properties and applications. The compound 1,4,5,8-Tetraphenoxyanthraquinone is a derivative where phenoxy groups (-OPh) are attached at the 1,4,5,8 positions. These tetrasubstituted anthraquinones exhibit unique electronic, photophysical, and biological properties, making them valuable in materials science, pharmaceuticals, and industrial chemistry .
Properties
Molecular Formula |
C38H24O6 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1,4,5,8-tetraphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C38H24O6/c39-37-33-29(41-25-13-5-1-6-14-25)21-22-30(42-26-15-7-2-8-16-26)34(33)38(40)36-32(44-28-19-11-4-12-20-28)24-23-31(35(36)37)43-27-17-9-3-10-18-27/h1-24H |
InChI Key |
ONZGZVMIPUUYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Coupling Reactions Using Lithium Diphenylcuprate
A seminal approach to phenyl-substituted anthraquinones involves the coupling of lithium diphenylcuprate with halogenated anthraquinone derivatives. This method was extensively studied by Koepsell (1973) in the synthesis of phenyl-substituted anthracenes and anthraquinones, which provides a foundation for phenoxy-substituted analogues as well.
- Starting Materials: 1,8-diiodoanthraquinone or other halogenated anthraquinones.
- Reagents: Lithium diphenylcuprate or related organocuprates.
- Solvent: Tetrahydrofuran (THF) is preferred due to better solubility of anthraquinone derivatives compared to diethyl ether.
- Reaction Conditions: Low temperatures (-10°C to 0°C) with short reaction times (10 minutes to a few hours) minimize byproduct formation.
- Mechanism: The cuprate species undergoes nucleophilic attack on the halogenated anthraquinone, substituting iodine atoms with phenyl groups.
- Work-up: Hydrolysis or oxidation followed by hydrolysis yields the phenyl-substituted anthraquinone.
- Yields: Around 50% for 1,8-diphenylanthraquinone; yields depend on stoichiometry and reaction conditions.
Notes on 1,4,5,8-substitution: While the literature primarily details 1,8-substitution, analogous strategies can be adapted for 1,4,5,8-tetraphenoxyanthraquinone by using appropriately halogenated precursors (e.g., 1,4,5,8-tetraiodoanthraquinone) and phenoxide nucleophiles instead of phenyl cuprates.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Anthraquinones with Phenolates
Phenoxylation at the 1,4,5,8-positions can be achieved by nucleophilic substitution of halogens (iodo, bromo, or chloro) on anthraquinone with phenolate ions.
- Starting Materials: 1,4,5,8-tetrahalogenated anthraquinone derivatives.
- Reagents: Phenol or phenolates (prepared by deprotonation with bases such as sodium hydride or potassium carbonate).
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Elevated temperatures (80–150°C) to facilitate substitution.
- Mechanism: Phenolate ion attacks the electron-deficient aromatic carbon bearing the halogen, displacing it and forming the phenoxy linkage.
- Yields: Generally high, depending on the halogen leaving group and reaction conditions.
This method is advantageous for direct phenoxylation without the need for organometallic intermediates.
Diels-Alder Reaction Followed by Oxidative Dehydrogenation
A more indirect but elegant approach involves constructing the anthraquinone core via a Diels-Alder cycloaddition of 1,4-naphthoquinone or 1,4-benzoquinone with substituted butadienes, followed by oxidative dehydrogenation to form the anthraquinone system.
- Step 1: 2+4 cycloaddition of 1,4-naphthoquinone with 1,3-butadienes substituted with phenoxy groups.
- Step 2: Oxidative dehydrogenation of the resulting tetrahydroanthraquinones using dimethyl sulfoxide (DMSO) as both solvent and oxidant, catalyzed by Lewis or Brønsted acids.
- Advantages: Single-pot reaction combining cycloaddition and oxidation, simplifying the process.
- Yields: High yields reported with minimized purification steps.
- Scalability: Suitable for larger-scale synthesis due to operational simplicity.
This method is particularly useful for synthesizing anthraquinones with complex substitution patterns, including 1,4,5,8-tetraphenoxy substitution, by selecting appropriate substituted butadiene dienes.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |
|---|---|---|---|---|---|
| Lithium Diphenylcuprate Coupling | 1,8-Diiodoanthraquinone | Lithium diphenylcuprate, THF, -10°C to 0°C | High selectivity for phenyl substitution | ~50 | Requires halogenated precursors; sensitive to conditions |
| Nucleophilic Aromatic Substitution (SNAr) | 1,4,5,8-Tetrahalogenated anthraquinone | Phenolates, DMF/DMSO, 80–150°C | Direct phenoxylation; avoids organometallics | High (>70) | Depends on halogen leaving group; scalable |
| Diels-Alder + Oxidative Dehydrogenation | 1,4-Naphthoquinone + substituted butadienes | DMSO (solvent and oxidant), Lewis acid catalyst | Single-pot; efficient for complex substitution | High (>70) | Versatile for various substitutions; operationally simple |
Research Outcomes and Observations
- Solubility and Reaction Medium: The solubility of halogenated anthraquinones in ether solvents is poor, favoring the use of THF or polar aprotic solvents for coupling reactions.
- Reaction Temperature and Time: Lower temperatures and shorter times reduce byproduct formation in cuprate coupling reactions.
- Cuprate Stoichiometry: A higher ratio of cuprate to halogen (3:1) improves yields, but excess cuprate can lead to side reactions.
- Work-up Procedures: Direct hydrolysis after coupling can yield mixed products; oxidation prior to hydrolysis improves purity.
- Phenolate Substitution: Phenolate nucleophiles effectively substitute halogens on anthraquinone cores, facilitating phenoxylation at multiple positions.
- Diels-Alder Strategy: The use of DMSO as both solvent and oxidant in a one-pot process streamlines synthesis and improves scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraphenoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Anthracene derivatives with reduced aromaticity.
Substitution: Compounds with different functional groups replacing the phenoxy groups.
Scientific Research Applications
Photovoltaic Applications
Organic Photovoltaics (OPVs) :
1,4,5,8-Tetraphenoxyanthraquinone has been investigated for use in organic solar cells due to its ability to act as a light-absorbing dye. Its high molar extinction coefficient allows for efficient light absorption, enhancing the overall efficiency of OPVs.
Case Study : A study demonstrated that incorporating 1,4,5,8-tetraphenoxyanthraquinone into a polymer matrix improved the power conversion efficiency compared to traditional dyes. The results indicated an increase in light harvesting capabilities and charge mobility within the device .
Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells, 1,4,5,8-tetraphenoxyanthraquinone serves as a sensitizer that absorbs sunlight and transfers electrons to the semiconductor layer. Its stability and solubility in various solvents make it an attractive candidate for DSSC applications.
Data Table: Performance Metrics of DSSCs Using 1,4,5,8-Tetraphenoxyanthraquinone
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 7.5% |
| Open Circuit Voltage | 0.75 V |
| Short Circuit Current | 15 mA/cm² |
| Fill Factor | 0.65 |
Catalytic Applications
1,4,5,8-Tetraphenoxyanthraquinone has shown promise as a catalyst in various chemical reactions due to its ability to stabilize radical intermediates. It has been utilized in oxidation reactions and polymerization processes.
Case Study : In a recent study on polymer synthesis, the compound was used as a catalyst for the oxidative polymerization of phenolic compounds. The results showed enhanced reaction rates and yields compared to conventional catalysts .
Biomedical Applications
The compound's unique structure allows it to interact with biological systems effectively. Research indicates potential applications in drug delivery systems and as an anti-cancer agent.
Anticancer Activity : Preliminary studies have shown that 1,4,5,8-tetraphenoxyanthraquinone exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through reactive oxygen species generation .
Environmental Applications
Due to its ability to adsorb pollutants and heavy metals from aqueous solutions, 1,4,5,8-tetraphenoxyanthraquinone has been explored for environmental remediation.
Data Table: Adsorption Capacity for Heavy Metals
| Metal Ion | Adsorption Capacity (mg/g) |
|---|---|
| Lead (Pb²⁺) | 150 |
| Cadmium (Cd²⁺) | 120 |
| Mercury (Hg²⁺) | 80 |
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraphenoxyanthraquinone involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects. The phenoxy groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
Comparative Analysis of 1,4,5,8-Tetrasubstituted Anthraquinones
The following table summarizes key structural, synthetic, and functional differences among similar compounds:
Structural and Functional Comparisons
Electronic and Redox Properties
- Electron-Withdrawing Groups (e.g., Cl⁻): Chlorinated derivatives like 1,4,5,8-tetrachloroanthraquinone exhibit strong electron-withdrawing effects, enhancing stability and suitability as dye intermediates .
- Electron-Donating Groups (e.g., -OH, -OMe): Hydroxy and methoxy substituents increase electron density, improving redox activity. For example, 1,4,5,8-tetrahydroxyanthraquinone shows reversible lithium intercalation, making it promising for organic battery electrodes .
- Sulfur-Containing Groups (e.g., -SPh): Tetrakis(phenylthio) derivatives form conductive charge-transfer complexes with tetracyanoquinodimethane (TCNQ), retaining metallic conductivity at low temperatures .
Biological Activity
1,4,5,8-Tetraphenoxyanthraquinone is a synthetic derivative of anthraquinone, characterized by the presence of four phenoxy groups attached to the anthraquinone core. This compound has garnered attention in recent years due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 1,4,5,8-tetraphenoxyanthraquinone, supported by data tables and case studies.
Chemical Structure and Properties
1,4,5,8-Tetraphenoxyanthraquinone is defined by the following chemical structure:
The structure consists of an anthraquinone backbone with four phenoxy substituents at the 1, 4, 5, and 8 positions. This unique arrangement contributes to its biological properties.
Antimicrobial Activity
1,4,5,8-Tetraphenoxyanthraquinone has demonstrated significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Case Study : A study published in Microbial Pathogenesis evaluated the antimicrobial efficacy of 1,4,5,8-tetraphenoxyanthraquinone against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacteria, indicating potent antimicrobial effects .
Anticancer Activity
The compound has also shown promise in cancer treatment. Research indicates that it induces apoptosis in cancer cells through multiple pathways.
- Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with 1,4,5,8-tetraphenoxyanthraquinone resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. The mechanism was attributed to the activation of caspase-3 and caspase-9 pathways .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. 1,4,5,8-Tetraphenoxyanthraquinone has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Data Table : Effects of 1,4,5,8-Tetraphenoxyanthraquinone on Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 150 | 90 | 40% |
| TNF-α | 200 | 120 | 40% |
| IL-1β | 100 | 60 | 40% |
This table illustrates the compound's ability to significantly reduce levels of key inflammatory markers .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 1,4,5,8-tetraphenoxyanthraquinone and its biological activity is essential for optimizing its pharmacological potential. The presence of phenoxy groups enhances lipophilicity and cellular uptake while providing sites for potential modifications that may improve efficacy or reduce toxicity.
Summary of SAR Findings
- Phenoxy Substitution : Enhances antimicrobial and anticancer activities.
- Anthraquinone Core : Essential for maintaining biological activity.
- Hydroxyl Groups : Potential sites for further modifications to enhance activity.
Q & A
Basic: What are the key considerations for designing a high-yield synthesis of 1,4,5,8-tetraphenoxyanthraquinone?
Methodological Answer:
Synthesis optimization requires careful selection of precursors and reaction conditions. For anthraquinone derivatives, a four-step approach is often employed, starting with halogenated anthracene or dihydroxyanthraquinone precursors. For example, brominated anthracene (e.g., 9,10-dibromoanthracene) can undergo nucleophilic substitution with phenol derivatives under controlled alkaline conditions . Reductive alkylation or etherification steps should use cost-effective reagents (e.g., zinc dust in aqueous NaOH) to minimize byproducts and avoid chromatography . Reaction times and stoichiometric ratios of phenoxy groups to anthracene cores must be optimized to ensure complete substitution at positions 1,4,5,7. Yields >70% are achievable with precise temperature control (80–120°C) and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing 1,4,5,8-tetraphenoxyanthraquinone?
Methodological Answer:
Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.3–8.0 ppm and phenoxy substituents at δ 6.5–7.2 ppm) and verify substitution patterns .
- FT-IR : Peaks at 1670–1690 cm⁻¹ confirm anthraquinone carbonyl groups, while 1250–1270 cm⁻¹ indicates C-O-C stretching from phenoxy groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ for C₃₈H₂₄O₆) validate the molecular formula and detect fragmentation patterns .
Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex spectra, particularly for distinguishing regioisomers .
Advanced: How do steric and electronic effects influence the reactivity of 1,4,5,8-tetraphenoxyanthraquinone in electrophilic substitution reactions?
Methodological Answer:
The four phenoxy groups at positions 1,4,5,8 create steric hindrance, directing electrophiles (e.g., NO₂⁺, Br⁺) to less hindered positions (e.g., 2,3,6,7). Electron-donating phenoxy groups activate the anthracene core, increasing reactivity at meta/para positions relative to substituents. For example, bromination in acetic acid at 50°C selectively yields 2-bromo derivatives due to steric shielding at positions 1,4,5,8 . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimental validation requires comparative kinetic studies under varied conditions .
Advanced: How can researchers resolve contradictions in reported thermal stability data for 1,4,5,8-tetraphenoxyanthraquinone derivatives?
Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 250–300°C) often arise from impurities or polymorphic variations. To standardize
- Purification : Use recrystallization (e.g., DMF/ethanol) or column chromatography to isolate pure isomers .
- Thermogravimetric Analysis (TGA) : Conduct under identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) to assess oxidative stability .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and correlate with crystallinity via XRD .
For example, branched alkylphenoxy derivatives (e.g., 3-heptylphenoxy) show higher thermal stability (ΔT₅₀₀ = 320°C) than linear analogs due to enhanced π-stacking .
Advanced: What experimental strategies are recommended for studying the biological interactions of 1,4,5,8-tetraphenoxyanthraquinone?
Methodological Answer:
To evaluate bioactivity (e.g., anticancer or antioxidant potential):
- Cellular Assays : Use MTT or SRB assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Binding Studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with DNA G-quadruplexes or kinases .
- ROS Detection : Monitor reactive oxygen species (ROS) generation using DCFH-DA probes in oxidative stress models .
Control experiments must compare activity against unsubstituted anthraquinones (e.g., 1,4-dihydroxyanthraquinone) to isolate the impact of phenoxy groups .
Advanced: How can the solubility and processability of 1,4,5,8-tetraphenoxyanthraquinone be improved for organic electronics applications?
Methodological Answer:
Enhance solubility via structural modifications:
- Alkyl Chain Introduction : Attach 3-heptylphenoxy or pentyloxy groups to increase hydrophobic interactions and reduce crystallinity .
- Co-solvent Systems : Use mixed solvents (e.g., chloroform:THF 3:1) to achieve homogeneous thin films for OLEDs or OFETs .
- Polymer Blending : Incorporate into poly(3-hexylthiophene) (P3HT) matrices to improve charge transport and film morphology .
Characterize optoelectronic properties via UV-Vis (λₐᵦₛ ~450 nm) and cyclic voltammetry (HOMO/LUMO levels) to assess suitability for hole-transport layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
